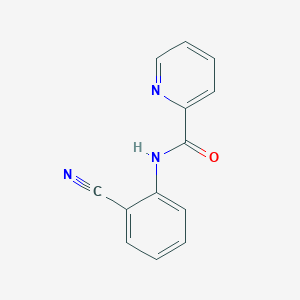

N-(2-Cyanophenyl)picolinamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c14-9-10-5-1-2-6-11(10)16-13(17)12-7-3-4-8-15-12/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOBXBANKIGTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640853 | |

| Record name | N-(2-Cyanophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304650-02-0 | |

| Record name | N-(2-Cyanophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-cyanophenyl)pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Cyanophenyl)picolinamide: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological applications of N-(2-Cyanophenyl)picolinamide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and actionable insights.

Core Chemical Properties and Structure

This compound, with the CAS Number 304650-02-0, is a member of the picolinamide class of compounds, characterized by a pyridine-2-carboxamide backbone. Its structure incorporates a 2-cyanophenyl group attached to the amide nitrogen.

Chemical Structure:

IUPAC Name: this compound

Synonyms: N-(2-Cyanophenyl)-2-pyridinecarboxamide

The key quantitative chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉N₃O | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Predicted Boiling Point | 335.5 ± 22.0 °C | [2] |

| Predicted Density | 1.28 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 10.81 ± 0.70 | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR spectral data have been reported for this compound in deuterochloroform (CDCl₃).

¹H NMR (500 MHz, CDCl₃): δ (ppm) 10.97 (s, 1H), 8.67 (d, J = 4.5 Hz, 1H), 8.58 (d, J = 8.0 Hz, 1H), 8.35 (d, J = 8.0 Hz, 1H), 7.90-7.94 (m, 1H), 7.78 (quint, J = 7.0 Hz, 2H), 7.47-7.54 (m, 2H).[1]

¹³C NMR (126 MHz, CDCl₃): δ (ppm) 161.5, 149.2, 149.0, 148.8, 148.4, 137.6, 134.6, 128.1, 127.4, 126.8, 126.3, 122.5, 122.0.[1]

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch (Amide): A sharp peak is expected in the region of 3300-3500 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption band is anticipated around 1650-1680 cm⁻¹.

-

C≡N Stretch (Nitrile): A medium to weak, sharp absorption band is expected in the range of 2220-2260 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Rings): Multiple sharp peaks are expected in the 1400-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 223. Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the picolinoyl cation (m/z = 106) and the 2-aminobenzonitrile radical cation (m/z = 118) or related fragments.

Experimental Protocols

General Synthesis of this compound

A common and effective method for the synthesis of this compound is through the amide coupling of picolinic acid and 2-aminobenzonitrile. This can be achieved using a variety of coupling reagents to activate the carboxylic acid. Below is a generalized protocol based on standard amide bond formation techniques.

Materials:

-

Picolinic acid

-

2-Aminobenzonitrile

-

Coupling agent (e.g., HATU, EDC with HOBt)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Organic base (e.g., DIPEA, triethylamine)

-

Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid in the chosen anhydrous solvent. Add the coupling reagent and the organic base. Stir the mixture at room temperature for a designated activation period (typically 15-30 minutes).

-

Amine Addition: To the activated carboxylic acid mixture, add a solution of 2-aminobenzonitrile in the same anhydrous solvent.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound and related structures have been identified as potential antiviral agents, specifically as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.

Inhibition of HCV NS5B Polymerase

The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. This compound is proposed to act as a non-nucleoside inhibitor (NNI) of this enzyme. Unlike nucleoside inhibitors that compete with natural substrates at the active site, NNIs bind to allosteric sites on the polymerase, inducing conformational changes that render the enzyme inactive.

The NS5B polymerase has a characteristic "right-hand" structure with finger, palm, and thumb domains. Several allosteric binding sites for NNIs have been identified, including sites on the thumb and palm domains. The binding of an NNI, such as this compound, to one of these sites can interfere with the conformational changes required for the initiation of RNA synthesis or the elongation of the RNA strand, thereby inhibiting viral replication.

Caption: Proposed mechanism of action for this compound as an HCV NS5B polymerase inhibitor.

References

An In-depth Technical Guide to N-(2-Cyanophenyl)picolinamide (CAS: 304650-02-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Cyanophenyl)picolinamide is a small molecule that has garnered interest within the scientific community as a potential therapeutic agent. It is recognized as a potent and selective inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] This activity also suggests potential applications against other viral diseases, such as HIV.[1] Furthermore, the picolinamide scaffold is a common feature in molecules designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, indicating a potential for anticancer applications.[2][3] This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, including its physicochemical properties, synthesis, biological activity, and relevant experimental protocols.

Physicochemical Properties

This compound is typically supplied as a white to off-white or light yellow crystalline powder.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 304650-02-0 | [4] |

| Molecular Formula | C₁₃H₉N₃O | [4] |

| Molecular Weight | 223.23 g/mol | [4] |

| Appearance | White to off-white or light yellow powder/crystalline powder | [4] |

| Melting Point | 152-156 °C | [4] |

| Boiling Point | 335.5 ± 22.0 °C (Predicted) | [4][5] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [4][5] |

| pKa | 10.81 ± 0.70 (Predicted) | [4][5] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [4] |

| Synonyms | 2-Pyridinecarboxamide, N-(2-cyanophenyl)-; EOS-61116 | [4] |

Synthesis

A plausible synthetic workflow for this compound would involve the reaction of picolinic acid with 2-aminobenzonitrile. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its antiviral properties, specifically as an inhibitor of the HCV NS5B polymerase.[1] Additionally, the picolinamide chemical class is known to exhibit anticancer effects through the inhibition of VEGFR-2.

Antiviral Activity: NS5B Polymerase Inhibition

The Hepatitis C virus NS5B protein is an RNA-dependent RNA polymerase that is crucial for the replication of the viral genome.[6] this compound is described as a potent and selective inhibitor of this enzyme, with reported low nanomolar activity against HCV and also HIV.[1] By inhibiting NS5B polymerase, the compound effectively blocks viral RNA synthesis, thereby preventing viral replication.

The general mechanism of non-nucleoside inhibitors of NS5B polymerase involves binding to allosteric sites on the enzyme. This binding induces a conformational change that ultimately hinders the polymerase's ability to initiate or elongate the viral RNA strand.

Potential Anticancer Activity: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2] In the context of cancer, tumor growth and metastasis are highly dependent on angiogenesis. The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[3] Picolinamide derivatives have been designed and synthesized as inhibitors of VEGFR-2.[2] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors can prevent its activation and downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.

Quantitative Biological Data

Despite reports of "low nanomolar activity," specific IC₅₀ values for this compound against NS5B polymerase or in cellular antiviral assays are not available in the public scientific literature.[1] Similarly, while many picolinamide derivatives show potent inhibition of VEGFR-2 and various cancer cell lines, specific quantitative data for this compound in this context is also not publicly documented.[2] The available information on the pharmacokinetics of this compound is limited to a commercially reported elimination half-life of approximately 2 hours, though this has not been substantiated in a peer-reviewed publication.[1]

Experimental Protocols

The following sections outline general experimental protocols relevant to the biological activities of this compound.

NS5B Polymerase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

Materials:

-

Recombinant HCV NS5B polymerase

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(U))

-

Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [³H]-UTP)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)

-

Test compound (this compound)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template, and RNA primer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the rNTP mix (containing the labeled rNTP) and recombinant NS5B polymerase.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction (e.g., by adding EDTA).

-

Precipitate the newly synthesized RNA (e.g., using trichloroacetic acid) and collect it on a filter plate.

-

Wash the filter plate to remove unincorporated labeled rNTPs.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

References

- 1. Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 304650-02-0 [amp.chemicalbook.com]

- 6. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

Unveiling the Bio-Potential: A Strategic Guide to the Initial Biological Investigation of N-(2-Cyanophenyl)picolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Cyanophenyl)picolinamide, a compound belonging to the picolinamide class of molecules, presents an intriguing subject for biological activity screening. While direct studies on this specific molecule are not yet available in the public domain, the broader family of picolinamide and N-phenylpicolinamide derivatives has demonstrated a wide range of pharmacological effects, including anticancer and enzyme inhibitory activities. This guide outlines a proposed strategic approach for the initial investigation of the biological activity of this compound. It provides a framework of potential therapeutic areas to explore, detailed hypothetical experimental protocols based on studies of structurally related compounds, and conceptual visualizations of potential mechanisms and workflows to guide future research.

Introduction: The Therapeutic Promise of the Picolinamide Scaffold

The picolinamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable diversity of biological activities. Structurally, this compound combines a picolinamide core with a cyanophenyl group. The picolinamide moiety is known to be a versatile pharmacophore, while the cyanophenyl group can participate in various interactions within biological targets, potentially influencing potency and selectivity.

Derivatives of picolinamide have been investigated for their potential as:

-

Anticancer Agents: Targeting various mechanisms within cancer cells.

-

Enzyme Inhibitors: Specifically, against enzymes such as acetylcholinesterase (AChE) and dipeptidyl peptidase-4 (DPP-4).[1][2][3][4]

This precedent suggests that this compound is a promising candidate for biological screening. This document serves as a comprehensive guide for initiating such studies.

Proposed Areas for Initial Biological Screening

Based on the activities of related compounds, the following areas are proposed for the initial biological evaluation of this compound.

Anticancer Activity

Numerous picolinamide derivatives have been explored for their anticancer properties.[5][6] A primary investigation into the cytotoxic effects of this compound against a panel of human cancer cell lines is a logical starting point.

Enzyme Inhibition

The structural motifs within this compound suggest potential for enzyme inhibition. Two key targets, based on literature for similar compounds, are:

-

Acetylcholinesterase (AChE) Inhibition: Relevant for the treatment of Alzheimer's disease.[1]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A therapeutic target for type 2 diabetes.[2][3][4]

Hypothetical Experimental Protocols

The following protocols are adapted from methodologies used for structurally similar picolinamide derivatives and are proposed for the initial screening of this compound.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.

Table 1: Proposed Human Cancer Cell Lines for Initial Screening

| Cell Line | Cancer Type |

| MCF-7 | Breast Cancer |

| A549 | Lung Cancer |

| HeLa | Cervical Cancer |

| HepG2 | Liver Cancer |

| PC-3 | Prostate Cancer |

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

Enzyme Inhibition Assays

Objective: To evaluate the inhibitory potential of this compound against AChE and DPP-4.

Table 2: Proposed Enzyme Inhibition Assay Parameters

| Enzyme | Source | Substrate | Positive Control |

| Acetylcholinesterase (AChE) | Electric Eel | Acetylthiocholine iodide (ATCI) | Donepezil |

| Dipeptidyl Peptidase-4 (DPP-4) | Human Recombinant | Gly-Pro-p-nitroanilide | Sitagliptin |

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM ATCI in water, 125 µL of 3 mM DTNB in buffer (pH 8.0), and 50 µL of buffer.

-

Compound Addition: Add 25 µL of this compound solution at various concentrations.

-

Enzyme Addition: Add 25 µL of 0.22 U/mL AChE solution to initiate the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC₅₀ value from the dose-response curve.

Protocol: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

-

Assay Preparation: In a 96-well plate, add 50 µL of Tris-HCl buffer (pH 8.0), 10 µL of this compound solution at various concentrations, and 20 µL of human recombinant DPP-4 enzyme solution. Incubate for 10 minutes at 37°C.

-

Substrate Addition: Add 20 µL of Gly-Pro-p-nitroanilide substrate solution to start the reaction.

-

Absorbance Measurement: Measure the absorbance at 405 nm for 10 minutes at 37°C using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.

Conceptual Visualizations for Research Guidance

The following diagrams, generated using Graphviz (DOT language), provide a conceptual framework for the proposed research.

Experimental Workflow

References

- 1. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-(2-Cyanophenyl)picolinamide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N-(2-Cyanophenyl)picolinamide, a molecule of interest for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

Chemical Name: N-(2-Cyanophenyl)-2-pyridinecarboxamide Molecular Formula: C₁₃H₉N₃O Molecular Weight: 223.23 g/mol

The structure consists of a picolinamide moiety connected to a 2-cyanophenyl group via an amide linkage.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.97 | s | - | 1H | Amide N-H |

| 8.67 | d | 4.5 | 1H | Pyridine C6-H |

| 8.58 | d | 8.0 | 1H | Phenyl C6'-H |

| 8.35 | d | 8.0 | 1H | Pyridine C3-H |

| 7.90-7.94 | m | - | 1H | Pyridine C4-H |

| 7.78 | quint | 7.0 | 2H | Phenyl C4'/C5'-H |

| 7.47-7.54 | m | - | 2H | Pyridine C5-H, Phenyl C3'-H |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | Amide Carbonyl (C=O) |

| 149.2 | Pyridine C2 |

| 149.0 | Phenyl C1' |

| 148.8 | Phenyl C2' |

| 148.4 | Pyridine C6 |

| 137.6 | Pyridine C4 |

| 134.6 | Phenyl C4' |

| 128.1 | Phenyl C5' |

| 127.4 | Phenyl C6' |

| 126.8 | Pyridine C3 |

| 126.3 | Phenyl C3' |

| 122.5 | Pyridine C5 |

| 122.0 | Cyano (C≡N) |

Solvent: CDCl₃, Frequency: 126 MHz

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. While a specific experimental spectrum is not provided, the expected absorption bands based on the molecule's structure are tabulated below.

Table 3: Predicted FT-IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3250 | N-H Stretch | Secondary Amide | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) | Medium-Weak |

| 2240 - 2220 | C≡N Stretch | Aromatic Nitrile | Strong, Sharp |

| 1680 - 1650 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Rings | Medium-Weak |

| 1550 - 1510 | N-H Bend (Amide II) | Secondary Amide | Medium |

| 1300 - 1100 | C-N Stretch | Amide, Aromatic Amine | Medium |

| 900 - 670 | C-H Bend (out-of-plane) | Aromatic Rings | Strong |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Method |

| Molecular Formula | C₁₃H₉N₃O | - |

| Calculated Exact Mass | 223.0746 u | - |

| Expected [M+H]⁺ Ion | 224.0824 m/z | Electrospray Ionization (ESI) |

| Expected Fragmentation | Cleavage of the amide N-CO bond is a common pathway for similar compounds, potentially yielding acylium cations. | Collision-Induced Dissociation (CID) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., Bruker Avance) operating at a frequency of 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR.

-

Shim the magnetic field to ensure homogeneity.

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 220-250 ppm) is required. A greater number of scans is typically necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase-correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities and coupling constants.

-

-

Instrument Preparation:

-

Ensure the Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is powered on and has completed its diagnostic checks.

-

Clean the ATR crystal surface (typically diamond or germanium) with a solvent such as isopropanol or acetone using a lint-free wipe and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

Collect a background spectrum to account for atmospheric CO₂ and H₂O, as well as the absorbance of the ATR crystal itself.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Initiate the sample scan. The instrument software will ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

-

Data Processing:

-

The resulting spectrum should be baseline-corrected.

-

Identify and label the characteristic absorption peaks corresponding to the functional groups of the molecule.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with liquid chromatography (LC) and electrospray ionization (ESI), such as acetonitrile or methanol, often with a small percentage of formic acid to promote protonation.

-

-

LC-MS System Setup:

-

Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap).

-

Equilibrate the LC column (e.g., a C18 column) with the initial mobile phase conditions.

-

-

Data Acquisition:

-

Inject the sample into the LC system.

-

Set the ESI source parameters. Typical positive ion mode settings include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas flow appropriate for the solvent flow rate.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 m/z) to detect the [M+H]⁺ ion.

-

For structural information, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion for collision-induced dissociation (CID) and analyzing the resulting fragment ions.

-

-

Data Analysis:

-

Process the acquired data using the instrument's software.

-

Identify the peak corresponding to the protonated molecule [M+H]⁺ and confirm its m/z value matches the theoretical value.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

N-(2-Cyanophenyl)picolinamide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Cyanophenyl)picolinamide belongs to a class of chemical scaffolds demonstrating significant antifungal properties. Understanding the precise molecular target and mechanism of action is paramount for the rational design of more potent and selective antifungal agents. This technical guide provides an in-depth overview of the target identification and validation process for picolinamide-based antifungal compounds, with a focus on the key experimental methodologies and data that have elucidated their primary target in fungi. The core of this guide centers on the discovery of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the principal target.

Target Identification Strategy

The identification of Sec14p as the target of antifungal picolinamides was achieved through a multi-pronged approach, combining genetic screening in yeast with biochemical validation. This strategy is a powerful paradigm for drug target discovery, particularly for compounds identified through phenotypic screens.

A pivotal technique employed was chemogenomic profiling , specifically Haploinsufficiency Profiling (HIP) . The HIP assay leverages the principle that a decrease in the dosage of a drug's target gene (from two copies to one in a diploid organism) will render the cell hypersensitive to that drug. By screening a comprehensive library of heterozygous yeast deletion strains, researchers can identify genes whose reduced expression leads to increased sensitivity to the compound of interest, thereby pinpointing the drug's target or pathway.[1][2][3]

Following the initial identification of the target, a functional variomics screen was utilized.[4][5] This technique involves generating a high-complexity library of random mutations within a specific gene (in this case, SEC14) and selecting for variants that confer resistance to the compound. The location of these resistance-conferring mutations can provide strong evidence for the direct binding site of the compound on the target protein.

Biochemical assays using purified protein and X-ray crystallography to determine the co-crystal structure of the compound bound to its target provide the ultimate validation of the target identification and elucidate the mechanism of inhibition at a molecular level.

Quantitative Data Summary

While the precise quantitative data for this compound was not explicitly detailed in the reviewed literature, the following table summarizes representative data for closely related picolinamide and benzamide analogs that target Sec14p. This data is extracted from studies that established the antifungal mechanism of this class of compounds.

| Compound Class | Assay Type | Target | Measured Value | Organism | Reference |

| Picolinamide Analog | Antifungal Activity | Whole Cell | MIC50 | S. cerevisiae | Pries et al., 2018 |

| Benzamide Analog | Antifungal Activity | Whole Cell | MIC50 | S. cerevisiae | Pries et al., 2018 |

| Picolinamide Analog | In vitro Inhibition | Purified Sec14p | IC50 | S. cerevisiae | Pries et al., 2018 |

| Benzamide Analog | In vitro Inhibition | Purified Sec14p | IC50 | S. cerevisiae | Pries et al., 2018 |

Note: Specific values are not publicly available and are represented here to illustrate the types of data generated.

Key Experimental Protocols

Chemogenomic Profiling (Haploinsufficiency Profiling - HIP)

This protocol outlines the general steps for identifying drug targets in Saccharomyces cerevisiae using the HIP assay.

Materials:

-

Complete collection of heterozygous yeast deletion strains.

-

YPD (Yeast extract-Peptone-Dextrose) medium.

-

This compound or analog.

-

96-well microplates.

-

Plate reader for optical density (OD) measurements.

-

Automated pinning robot (optional, for high-throughput screening).

Methodology:

-

Strain Inoculation: Inoculate each heterozygous deletion strain into individual wells of a 96-well microplate containing liquid YPD medium. Incubate overnight at 30°C to allow for cell growth.

-

Drug Preparation: Prepare a series of dilutions of the picolinamide compound in YPD medium in separate 96-well plates. A control plate with no compound should also be prepared.

-

Drug Exposure: Transfer a small, equal volume of the overnight yeast cultures into the plates containing the compound dilutions.

-

Incubation and Growth Monitoring: Incubate the plates at 30°C. Monitor the growth of each strain over time by measuring the optical density (e.g., at 600 nm) at regular intervals using a microplate reader.

-

Data Analysis: For each strain, compare the growth curve in the presence of the compound to the growth curve in the control condition. Strains that show a significantly greater reduction in growth compared to the wild-type control are considered "haploinsufficient."

-

Target Identification: The gene that is heterozygous in the hypersensitive strains is a strong candidate for the drug's target.

Functional Variomics Screen

This protocol describes the general workflow for identifying resistance-conferring mutations.

Materials:

-

A low-copy centromeric plasmid carrying the SEC14 gene.

-

Error-prone PCR mutagenesis kit.

-

S. cerevisiae strain sensitive to the picolinamide compound.

-

Selective growth medium (e.g., SC-Ura) with and without the picolinamide compound.

-

Yeast transformation reagents.

Methodology:

-

Library Generation: Generate a library of SEC14 mutants using error-prone PCR to introduce random mutations into the gene.

-

Plasmid Library Construction: Clone the mutated SEC14 PCR products into the low-copy plasmid.

-

Yeast Transformation: Transform the plasmid library into a sensitive yeast strain.

-

Selection for Resistance: Plate the transformed yeast cells onto selective medium containing a concentration of the picolinamide compound that is inhibitory to the wild-type strain.

-

Identification of Resistance Alleles: Isolate colonies that grow in the presence of the compound. Extract the plasmid DNA from these resistant colonies.

-

Sequencing and Analysis: Sequence the SEC14 gene from the isolated plasmids to identify the mutations that confer resistance.

-

Mutation Mapping: Map the identified mutations onto the three-dimensional structure of Sec14p to pinpoint the likely binding site of the compound.

In Vitro Sec14p Inhibition Assay

This protocol provides a general method for assessing the direct inhibition of purified Sec14p.

Materials:

-

Purified recombinant Sec14p.

-

Radiolabeled phosphatidylinositol (e.g., [3H]PI).

-

Liposomes (donor and acceptor).

-

Scintillation counter.

-

This compound or analog.

Methodology:

-

Preparation of Liposomes: Prepare donor liposomes containing radiolabeled PI and acceptor liposomes without the radiolabel.

-

Inhibition Assay Setup: In a reaction mixture, combine purified Sec14p, acceptor liposomes, and varying concentrations of the picolinamide compound.

-

Initiation of Transfer: Start the transfer reaction by adding the donor liposomes.

-

Incubation: Incubate the reaction mixture for a defined period at a controlled temperature to allow for lipid transfer.

-

Separation of Liposomes: Separate the donor and acceptor liposomes using a suitable method (e.g., centrifugation through a density gradient).

-

Quantification of Transfer: Measure the amount of radioactivity in the acceptor liposome fraction using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of PI transfer for each compound concentration and determine the IC50 value.

Visualizations

Signaling and Experimental Workflows

Caption: Workflow for target identification of antifungal picolinamides.

Caption: Inhibition of Sec14p-mediated lipid transfer by picolinamides.

Conclusion

The target identification and validation of this compound and related antifungal compounds exemplify a powerful, integrated approach that combines cutting-edge yeast genetics with traditional biochemical and structural biology techniques. The identification of Sec14p as the primary target not only provides a clear mechanism of action but also opens new avenues for the structure-based design of novel antifungal agents. The detailed experimental protocols and workflows presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further investigation into this promising class of antifungals.

References

- 1. Yeast genome-wide drug-induced haploinsufficiency screen to determine drug mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A survey of yeast genomic assays for drug and target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Haploinsufficiency Revealed by Genome-Wide Profiling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A functional variomics tool for discovering drug resistance genes and drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Applications of N-(2-Cyanophenyl)picolinamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-(2-Cyanophenyl)picolinamide is a chemical intermediate and is not approved for therapeutic use. The information provided herein is for research and informational purposes only and explores the potential applications of this scaffold in drug discovery based on existing scientific literature for related compounds.

Executive Summary

This compound is a heterocyclic compound that incorporates both a picolinamide and a cyanophenyl moiety. While this specific molecule is not an established therapeutic agent, its structural components are present in various biologically active molecules. This technical guide explores the potential therapeutic applications of the this compound scaffold, focusing on two primary areas: oncology, through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and neurology, via the modulation of the Dopamine D4 receptor. This document provides a comprehensive overview of the rationale for these applications, summarizes relevant quantitative data from studies on analogous compounds, details pertinent experimental protocols, and visualizes key pathways and workflows.

Introduction: The this compound Scaffold

This compound is a unique chemical entity possessing two key pharmacophoric features: the picolinamide group and the 2-cyanophenyl group. The picolinamide structure is a known feature in a number of kinase inhibitors, where the pyridine nitrogen and amide group can form crucial hydrogen bonds within the ATP-binding pocket of enzymes. The cyanophenyl group, on the other hand, is a common feature in compounds targeting various receptors in the central nervous system, where the cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions. The combination of these two moieties in a single scaffold suggests the potential for developing novel therapeutics with unique pharmacological profiles.

Potential Therapeutic Application I: Oncology - VEGFR-2 Inhibition

Therapeutic Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Several picolinamide-based compounds have been investigated as potent VEGFR-2 inhibitors. The picolinamide scaffold can effectively occupy the hinge region of the VEGFR-2 kinase domain, a common feature of many Type II kinase inhibitors. The N-phenyl substituent can be directed towards the DFG-out pocket, and modifications on this ring system can enhance potency and selectivity. The presence of the cyano group on the phenyl ring of this compound could potentially be exploited to establish additional interactions within the receptor's binding site, potentially leading to enhanced inhibitory activity.

Quantitative Data: Picolinamide-Based VEGFR-2 Inhibitors

The following table summarizes the in vitro activity of several picolinamide derivatives against VEGFR-2 and cancer cell lines from a representative study. While these are not direct derivatives of this compound, they illustrate the potential of the picolinamide scaffold.

| Compound ID | Modification on Phenyl Ring | VEGFR-2 IC50 (nM) | A549 Cell Line IC50 (µM) |

| Sorafenib (Reference) | 4-chloro-3-(trifluoromethyl)phenyl | 90 | 5.8 |

| Compound 7h | 4-chloro-3-(trifluoromethyl)phenylamino | 87 | 3.2 |

| Compound 9a | 4-chloro-3-(trifluoromethyl)phenylthiourea | 27 | 1.5 |

| Compound 9l | 4-methyl-3-(trifluoromethyl)phenylthiourea | 94 | 4.1 |

Data is illustrative and sourced from representative studies on picolinamide derivatives.

Experimental Protocols

A common synthetic route to picolinamide derivatives involves the amidation of a picolinic acid derivative with a substituted aniline.

-

Activation of Picolinic Acid: A substituted picolinic acid (1 eq.) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). A coupling agent such as HATU (1.1 eq.) and an amine base like DIPEA (2 eq.) are added, and the mixture is stirred at room temperature for 15-30 minutes.

-

Amidation: The desired substituted aniline (e.g., a derivative of 2-aminobenzonitrile) (1 eq.) is added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

-

Plate Preparation: A 96-well plate is coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

Reaction Mixture: Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a buffer containing ATP and MgCl2.

-

Kinase Reaction: The kinase reaction is initiated by adding the ATP-containing buffer and incubated at 30°C for 1 hour.

-

Detection: The amount of phosphorylated substrate is quantified using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP). A colorimetric or chemiluminescent substrate is added, and the signal is measured using a microplate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

Caption: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for VEGFR-2 Inhibitor Discovery.

Potential Therapeutic Application II: Neurology - Dopamine D4 Receptor Agonism

Therapeutic Rationale

The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in the prefrontal cortex, amygdala, and hippocampus. It is implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease. Modulating the activity of the D4 receptor with selective agonists is a promising therapeutic strategy. The "cyanophenyl" moiety is a recognized pharmacophore in several selective D4 receptor ligands. It is hypothesized that the cyano group can form a key hydrogen bond with a serine residue in the transmembrane domain 5 of the D4 receptor, contributing to high affinity and selectivity. The picolinamide portion of this compound could serve as a scaffold to correctly orient the cyanophenyl group within the receptor's binding pocket and could also be modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Quantitative Data: Cyanophenyl-Based Dopamine D4 Receptor Ligands

The following table presents binding affinity data for representative cyanophenyl-containing compounds at the dopamine D4 receptor.

| Compound ID | Core Structure | Dopamine D4 Receptor Ki (nM) |

| FAUC 299 | 2-aminomethyl-5-cyanoindole | 0.52 |

| FAUC 316 | 2-aminomethyl-5-cyanoindole | 1.0 |

| [3H]6b | 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide | High Affinity (Specific activity suitable for binding studies) |

Data is illustrative and sourced from representative studies on cyanophenyl derivatives.

Experimental Protocols

A common approach for synthesizing such compounds involves the coupling of a cyanophenyl-containing building block with a suitable amine, often a piperazine derivative.

-

Preparation of the Cyanophenyl Intermediate: A precursor molecule containing the 2-cyanophenyl group (e.g., 1-bromo-2-cyanobenzene) is used as the starting material.

-

Coupling Reaction: The cyanophenyl intermediate is coupled with an appropriate amine (e.g., piperazine) via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).

-

Further Elaboration: The resulting intermediate can be further functionalized. For instance, the second nitrogen of the piperazine ring can be reacted with an appropriate electrophile to introduce further diversity.

-

Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

This assay measures the affinity of a test compound for the dopamine D4 receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Binding Reaction: The cell membranes are incubated with a radiolabeled D4 receptor ligand (e.g., [3H]-spiperone) and varying concentrations of the test compound.

-

Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizations

Caption: Dopamine D4 Receptor Signaling Pathway.

Caption: General Experimental Workflow for Dopamine D4 Agonist Discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Its constituent moieties are present in compounds with demonstrated activity against clinically relevant targets in oncology and neurology. Future research should focus on the synthesis and evaluation of a library of this compound derivatives with systematic modifications to both the picolinamide and the cyanophenyl rings. Such studies would elucidate the structure-activity relationships and could lead to the identification of potent and selective drug candidates for the treatment of cancer and neuropsychiatric disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such drug discovery programs.

N-(2-Cyanophenyl)picolinamide: A Technical Guide for Use as a Chemical Probe in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Cyanophenyl)picolinamide is a small molecule that has been identified as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This enzyme is an RNA-dependent RNA polymerase that is essential for the replication of the viral RNA genome. Its crucial role in the viral life cycle and the absence of a homologous enzyme in mammalian cells make it a prime target for antiviral drug development. This technical guide provides a comprehensive overview of this compound as a chemical probe for studying the function of NS5B polymerase and for the development of novel anti-HCV therapeutics.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 304650-02-0 | N/A |

| Molecular Formula | C₁₃H₉N₃O | N/A |

| Molecular Weight | 223.23 g/mol | N/A |

| Appearance | White to off-white powder or crystalline powder | N/A |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water | N/A |

| Purity | Typically >98% | N/A |

Mechanism of Action and Biological Activity

This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme, inducing a conformational change that ultimately inhibits its polymerase activity. This allosteric inhibition prevents the synthesis of new viral RNA, thereby halting viral replication. The pyridine and cyanophenyl moieties of the molecule are critical for its binding and inhibitory activity.

While specific inhibitory concentrations for this compound are not publicly available, its potency is suggested to be in the low nanomolar range against viruses such as Hepatitis C and HIV.

Quantitative Data on Biological Activity

The following tables provide a template for summarizing the key quantitative data that should be generated to characterize this compound as a chemical probe.

Table 1: In Vitro NS5B Polymerase Inhibition

| Compound | Target | IC₅₀ (nM) | Assay Conditions |

| This compound | HCV NS5B Polymerase | Data to be determined | Recombinant enzyme, radiolabeled nucleotides, filter binding assay |

| Positive Control (e.g., Sofosbuvir) | HCV NS5B Polymerase | Known Value | Recombinant enzyme, radiolabeled nucleotides, filter binding assay |

Table 2: Antiviral Activity in Cell-Based Assays

| Compound | Cell Line | HCV Replicon Genotype | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | Huh-7 | Genotype 1b | Data to be determined | Data to be determined | Data to be determined |

| Positive Control (e.g., Sofosbuvir) | Huh-7 | Genotype 1b | Known Value | Known Value | Known Value |

Table 3: Pharmacokinetic Properties

| Compound | Parameter | Value | Species | Administration Route |

| This compound | Elimination Half-Life (t₁/₂) | ~2 hours | N/A | N/A |

| Bioavailability | Data to be determined | |||

| Cmax | Data to be determined | |||

| Tmax | Data to be determined | |||

| AUC | Data to be determined |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the amidation of picolinic acid with 2-aminobenzonitrile.

Materials:

-

Picolinic acid

-

2-Aminobenzonitrile

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Triethylamine (TEA) or other suitable base

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Activation of Picolinic Acid: Picolinic acid is converted to its more reactive acid chloride derivative. To a solution of picolinic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amide Coupling: Dissolve the resulting picolinoyl chloride in anhydrous DCM. In a separate flask, dissolve 2-aminobenzonitrile and triethylamine in anhydrous DCM. Add the picolinoyl chloride solution dropwise to the 2-aminobenzonitrile solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Materials:

-

Recombinant HCV NS5B polymerase (purified)

-

RNA template (e.g., poly(A)) and primer (e.g., oligo(dT))

-

Ribonucleotides (ATP, CTP, GTP, UTP)

-

Radiolabeled nucleotide (e.g., [α-³²P]UTP or [³H]UTP)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂)

-

This compound and control compounds

-

Filter plates (e.g., 96-well glass fiber)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template/primer, and all four ribonucleotides, including the radiolabeled nucleotide.

-

Add varying concentrations of this compound or control compounds to the wells of a 96-well plate.

-

Initiate the reaction by adding the recombinant NS5B polymerase to each well.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a quench solution (e.g., EDTA).

-

Transfer the reaction mixtures to a filter plate and wash to remove unincorporated nucleotides.

-

Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

HCV Replicon Assay for EC₅₀ Determination

This cell-based assay measures the antiviral activity of a compound in a human hepatoma cell line (e.g., Huh-7) that stably expresses a subgenomic HCV replicon.

Materials:

-

HCV replicon-containing cell line (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin, G418)

-

This compound and control compounds

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or control compounds. Include a DMSO vehicle control.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV RNA replication.

-

Calculate the percent inhibition of viral replication for each compound concentration relative to the DMSO control and determine the EC₅₀ value.

Cytotoxicity Assay for CC₅₀ Determination

This assay determines the concentration of a compound that is toxic to the host cells used in the antiviral assay.

Materials:

-

Huh-7 cells (or the same cell line used for the replicon assay)

-

Cell culture medium and supplements

-

This compound and control compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with the same serial dilutions of this compound or control compounds as used in the replicon assay.

-

Incubate the plates for the same duration as the replicon assay (e.g., 48-72 hours).

-

Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

-

Calculate the percent cell viability for each compound concentration relative to the DMSO control and determine the 50% cytotoxic concentration (CC₅₀).

Signaling Pathway and Experimental Logic

The following diagram illustrates the central role of NS5B polymerase in the HCV replication cycle and the point of inhibition by this compound. It also outlines the logical flow of experiments to characterize this chemical probe.

Conclusion

This compound represents a valuable chemical probe for the study of HCV NS5B polymerase. Its mode of action as a non-nucleoside inhibitor provides a distinct tool for dissecting the mechanisms of viral RNA replication. The detailed protocols provided in this guide will enable researchers to thoroughly characterize its activity and to utilize it in the discovery and development of next-generation antiviral therapies for Hepatitis C. Further studies to determine its precise binding site on the NS5B enzyme and to fully elucidate its pharmacokinetic and pharmacodynamic properties are warranted.

In-Depth Technical Guide: Synthesis and Characterization of N-(2-Cyanophenyl)picolinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of N-(2-Cyanophenyl)picolinamide derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.

Introduction

This compound derivatives are a class of organic compounds characterized by a central picolinamide scaffold linked to a 2-cyanophenyl group. The picolinamide moiety, a pyridine-2-carboxamide, serves as a versatile backbone in the design of various therapeutic agents. The introduction of the 2-cyanophenyl group can significantly influence the molecule's conformational flexibility, electronic properties, and potential for specific interactions with biological targets.

Recent research has highlighted the potential of picolinamide derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer.[1] In particular, the VEGFR-2 signaling pathway is a primary driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][3] By inhibiting VEGFR-2, this compound derivatives represent a promising strategy for the development of novel anti-cancer therapies.[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through an amide coupling reaction between a picolinic acid derivative and 2-aminobenzonitrile or its substituted analogs. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis

A solution of the appropriately substituted picolinic acid (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is treated with a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature for a short period to activate the carboxylic acid. Subsequently, the corresponding 2-aminobenzonitrile derivative (1 equivalent) is added, and the reaction is stirred at room temperature or heated as required until completion, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed successively with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound derivatives are performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the key characterization data for the parent compound, this compound.

| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl3, 500 MHz) δ (ppm) | 13C NMR (CDCl3, 126 MHz) δ (ppm) | Key IR Absorptions (cm-1) | MS (m/z) |

| This compound | C13H9N3O | 223.23 | 10.97 (s, 1H), 8.67 (d, J = 4.5 Hz, 1H), 8.58 (d, J = 8.0 Hz, 1H), 8.35 (d, J = 8.0 Hz, 1H), 7.90-7.94 (m, 1H), 7.78 (quint, J = 7.0 Hz, 2H), 7.47-7.54 (m, 2H)[4] | 161.5, 149.2, 149.0, 148.8, 148.4, 137.6, 134.6, 128.1, 127.4, 126.8, 126.3, 122.5, 122.0[4] | ~3300 (N-H stretch), ~2225 (C≡N stretch), ~1680 (C=O stretch) | [M+H]+ expected: 224.08 |

Experimental Protocols for Characterization

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for proton and 126 MHz for carbon, respectively. Samples are dissolved in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer. Solid samples can be analyzed using the KBr pellet technique or with an attenuated total reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm-1.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition of the synthesized compounds.

Biological Activity and Signaling Pathways

This compound derivatives are being actively investigated for their potential as anti-cancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

VEGFR-2 Kinase Inhibition

A primary biological target of this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[2] The binding of its ligand, VEGF, to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[5][6] By inhibiting the kinase activity of VEGFR-2, this compound derivatives can block these downstream effects, thereby cutting off the tumor's blood supply.

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against VEGFR-2 can be evaluated using a variety of commercially available kinase assay kits. A typical protocol involves the following steps:

-

A solution of the test compound at various concentrations is prepared in a suitable buffer.

-

Recombinant human VEGFR-2 enzyme is added to the wells of a microplate.

-

The test compound is added to the wells, followed by a short pre-incubation period.

-

The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent. The signal, often measured as fluorescence or luminescence, is inversely proportional to the inhibitory activity of the compound.

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Anti-proliferative Activity in Cancer Cell Lines

The efficacy of this compound derivatives in inhibiting cancer cell growth can be assessed using various human cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation.

-

Human cancer cell lines (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel targeted cancer therapies. Their synthesis is readily achievable through standard amide coupling methodologies, and their characterization can be performed using routine spectroscopic techniques. The primary mechanism of their anti-cancer activity is believed to be the inhibition of VEGFR-2, a critical regulator of tumor angiogenesis. Further investigation into the structure-activity relationships (SAR) and pharmacokinetic properties of these derivatives is warranted to optimize their therapeutic potential. This technical guide provides a foundational framework for researchers and drug development professionals to advance the exploration of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

N-(2-Cyanophenyl)picolinamide: A Versatile Building Block for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Cyanophenyl)picolinamide is a bifunctional organic molecule that has emerged as a valuable building block in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds. Its structure, incorporating a picolinamide moiety and an ortho-cyano substituted phenyl ring, offers two reactive centers that can be selectively manipulated to generate a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature and is commercially available from various suppliers.[1] Key physicochemical and spectroscopic data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 304650-02-0 | [1] |

| Molecular Formula | C₁₃H₉N₃O | [2] |

| Molecular Weight | 223.23 g/mol | [2] |

| Appearance | White to light yellow solid | [2] |

| Predicted Boiling Point | 335.5 ± 22.0 °C | [1] |

| Predicted Density | 1.28 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 10.81 ± 0.70 | [1] |

| ¹H NMR (Predicted) | δ 7.5-8.7 (m, 8H, Ar-H), 10.5 (s, 1H, NH) ppm | |

| ¹³C NMR (Predicted) | δ 115-150 (Ar-C), 117 (CN), 164 (C=O) ppm | |

| IR (KBr, cm⁻¹) | ~3300 (N-H), ~2225 (C≡N), ~1680 (C=O) |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the amide coupling of picolinic acid with 2-aminobenzonitrile. This can be achieved through various standard amide bond formation protocols. A general and reliable method involves the activation of picolinic acid to its acid chloride, followed by reaction with 2-aminobenzonitrile in the presence of a base.

General Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

2-Aminobenzonitrile[3]

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Picolinic Acid: To a solution of picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours, or until the reaction is complete (monitored by TLC). The excess thionyl chloride and DCM are removed under reduced pressure to yield crude picolinoyl chloride, which is used in the next step without further purification.

-

Amide Coupling: The crude picolinoyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of 2-aminobenzonitrile (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Workup and Purification: The reaction mixture is washed successively with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

This compound as a Building Block in Heterocyclic Synthesis

The synthetic utility of this compound lies in the reactivity of its cyano group, which can participate in intramolecular cyclization reactions to form fused heterocyclic systems. The ortho-relationship of the cyano group and the amide nitrogen is particularly well-suited for the construction of quinazoline and related scaffolds.

Synthesis of 2-Amino-4-iminoquinazoline Derivatives

A key application of this compound is its potential use in acid-mediated annulation reactions to synthesize substituted quinazolines. While the direct use of this compound has not been explicitly reported, a closely related transformation using N-benzyl cyanamides and 2-aminobenzonitriles demonstrates the feasibility of this approach.[4] In this reaction, the cyano group of one molecule reacts with the amino group of another, followed by intramolecular cyclization.

Proposed Reaction Pathway for Heterocycle Formation

Caption: Proposed mechanism for the formation of quinazoline derivatives.

Experimental Protocol for the Synthesis of 2-Amino-4-iminoquinazolines (Adapted from a related reaction)[4]

This protocol describes the reaction of a cyanamide with 2-aminobenzonitrile, which serves as a model for the potential reactivity of the cyano- and amino-phenyl moieties within two molecules of this compound or with other amines.

Materials:

-

N-Benzyl cyanamide (as a model for the cyanamide functionality)

-

2-Aminobenzonitrile

-

Hydrochloric acid (HCl)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

-

A mixture of 2-aminobenzonitrile (1.0 eq), N-benzyl cyanamide (1.5 eq), and HCl (2.0 eq) in HFIP is heated to 70 °C in a sealed tube for 1 hour.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.

-